molecular formula C34H67NO2 B1513996 N-(hexadecanoyl)-1-deoxysphing-4-enine CAS No. 1246298-56-5

N-(hexadecanoyl)-1-deoxysphing-4-enine

Cat. No.: B1513996
CAS No.: 1246298-56-5
M. Wt: 521.9 g/mol
InChI Key: OMAZTBDOTJASLA-RLLISAASSA-N
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Description

N-(hexadecanoyl)-1-deoxysphing-4-enine is a synthetic sphingolipid analog that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is structurally similar to natural sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and metabolism.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(hexadecanoyl)-1-deoxysphing-4-enine typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate sphingosine derivative and hexadecanoic acid.

  • Activation: Hexadecanoic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) to form the active ester.

  • Coupling Reaction: The activated hexadecanoic acid is then coupled with the sphingosine derivative under controlled conditions to form the desired compound.

  • Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(hexadecanoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or ozone to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

  • Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles to replace specific atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), ozone (O3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed:

  • Oxidation Products: Hydroxylated or carboxylated derivatives

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Derivatives with different functional groups

Scientific Research Applications

N-(hexadecanoyl)-1-deoxysphing-4-enine has several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex sphingolipid analogs.

  • Biology: Studied for its role in cell signaling and membrane dynamics.

  • Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid metabolism.

  • Industry: Utilized in the development of bioactive compounds and pharmaceuticals.

Comparison with Similar Compounds

  • Sphingosine

  • Ceramide

  • Sphingomyelin

  • N-Hexadecanoyl-L-homoserine lactone

Properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAZTBDOTJASLA-RLLISAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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